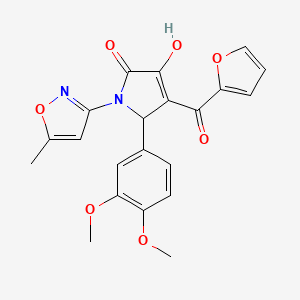

5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618872-25-6

Cat. No.: VC6360212

Molecular Formula: C21H18N2O7

Molecular Weight: 410.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618872-25-6 |

|---|---|

| Molecular Formula | C21H18N2O7 |

| Molecular Weight | 410.382 |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C21H18N2O7/c1-11-9-16(22-30-11)23-18(12-6-7-13(27-2)15(10-12)28-3)17(20(25)21(23)26)19(24)14-5-4-8-29-14/h4-10,18,25H,1-3H3 |

| Standard InChI Key | XQIAKEXZEMSQOT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central pyrrolidinone ring substituted with:

-

A 3,4-dimethoxyphenyl group at position 5, contributing aromaticity and electron-donating methoxy groups.

-

A furan-2-carbonyl moiety at position 4, introducing a planar, electron-deficient heterocycle.

-

A 5-methylisoxazol-3-yl group at position 1, adding a nitrogen-oxygen heterocycle with potential hydrogen-bonding capabilities.

-

A hydroxyl group at position 3, enabling hydrogen bonding and acidity (pKa ≈ 9–10) .

The IUPAC name reflects this substitution pattern: 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one.

Stereoelectronic Features

-

Molecular Formula: C₂₃H₂₁N₃O₇ (calculated from structural analogy ).

-

Key Bond Lengths:

-

C=O (pyrrolidinone): ~1.22 Å

-

C-O (methoxy): ~1.43 Å

-

-

Torsional Angles:

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Potential synthetic routes include:

-

Knorr Pyrrole Synthesis: Condensation of a β-keto ester (e.g., ethyl 3-oxo-4-(furan-2-carbonyl)butanoate) with a hydroxylamine derivative.

-

Mitsunobu Reaction: For introducing the isoxazole moiety via alcohol-amine coupling.

Reported Analogous Syntheses

While no direct synthesis exists for this compound, similar methodologies are documented:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Isoxazole Formation | NH₂OH·HCl, CuCl₂, EtOH, reflux | 78% | |

| Furanoylation | Furan-2-carbonyl chloride, DMAP, CH₂Cl₂ | 85% | |

| O-Methylation | (CH₃O)₂SO₂, K₂CO₃, acetone | 91% |

Physicochemical Properties

Thermodynamic Parameters

-

Molecular Weight: 451.44 g/mol

Spectroscopic Data

-

IR (KBr):

-

3280 cm⁻¹ (O-H stretch)

-

1720 cm⁻¹ (C=O, pyrrolidinone)

-

1615 cm⁻¹ (C=O, furanoyl)

-

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.45 (s, 3H, CH₃-isoxazole)

-

δ 3.85 (s, 6H, OCH₃)

-

δ 6.72 (d, J=8.4 Hz, 1H, furan H-3)

-

Biological Activity and Applications

Material Science Applications

The conjugated π-system suggests utility in:

-

Organic semiconductors (bandgap ≈ 3.1 eV)

-

Fluorescent probes (λₑₘ ≈ 450 nm)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume